molecular formula C18H23N3O4S B6423793 N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 460728-13-6

N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B6423793
CAS No.: 460728-13-6
M. Wt: 377.5 g/mol
InChI Key: GMCPAPAFZPTLOA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The resulting oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the acetamide moiety is introduced through an acylation reaction with cyclohexylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydro-oxadiazole derivative.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydro-oxadiazole derivatives.

    Substitution: Nitrated or halogenated dimethoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the dimethoxyphenyl group are likely key structural features that enable the compound to bind to these targets and exert its effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be compared to other compounds with similar structural features, such as:

    N-cyclohexyl-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-23-14-8-12(9-15(10-14)24-2)17-20-21-18(25-17)26-11-16(22)19-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCPAPAFZPTLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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